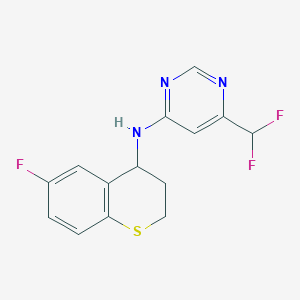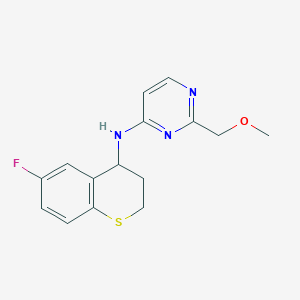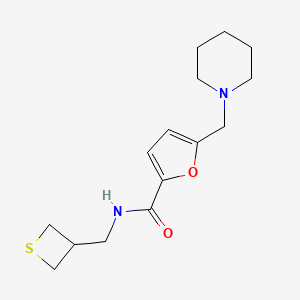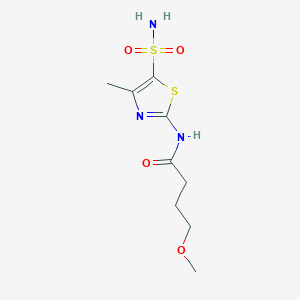![molecular formula C16H21N3O4 B7095444 2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B7095444.png)
2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an epoxyisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be achieved through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The resulting oxadiazole intermediate is then coupled with an appropriate epoxyisoindole precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The epoxyisoindole moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- 2-[1-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Uniqueness
The presence of both the oxadiazole ring and the epoxyisoindole moiety in this compound makes it unique compared to other similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-7(2)6-11-17-14(23-18-11)8(3)19-15(20)12-9-4-5-10(22-9)13(12)16(19)21/h7-10,12-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCEXPYEYFCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C(C)N2C(=O)C3C4CCC(C3C2=O)O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Pyrazol-1-ylcyclopropyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7095375.png)
![6-[(4,4-Diethyl-2-oxopyrrolidin-3-yl)amino]-5-fluoropyridine-3-carbonitrile](/img/structure/B7095379.png)
![2,4-Diethyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B7095387.png)

![6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7095399.png)

![6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095412.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one](/img/structure/B7095417.png)

![2-(methoxymethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine](/img/structure/B7095424.png)
![N-[(3-chloro-4-iodophenyl)methyl]-3-hydroxypropanamide](/img/structure/B7095436.png)

![[3-(Oxolan-3-ylamino)azetidin-1-yl]-(2-piperidin-1-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7095457.png)
![tert-butyl N-methyl-N-[2-methyl-3-oxo-3-[3-(oxolan-3-ylamino)azetidin-1-yl]propyl]carbamate](/img/structure/B7095461.png)
